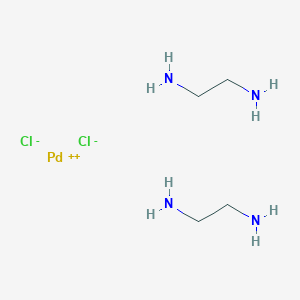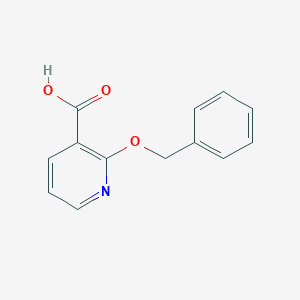
Acide 2-benzyloxy-nicotinique
Vue d'ensemble
Description
2-Benzyloxy-nicotinic acid is a biochemical used for proteomics research . It has a molecular formula of C13H11NO3 and a molecular weight of 229.23 .
Molecular Structure Analysis
The molecular structure of 2-Benzyloxy-nicotinic acid consists of a benzene ring attached to a nicotinic acid molecule through an oxygen atom . The molecular formula is C13H11NO3, and the average mass is 229.231 Da .
Applications De Recherche Scientifique
Recherche en chimie organique
“L’acide 2-benzyloxy-nicotinique” joue un rôle important dans le domaine de la chimie organique. Il a été utilisé dans des études sur le réarrangement de Wittig [1,2] des 2-(2-benzyloxy)aryloxazolines . Ce composé a présenté certaines limites en termes de réarrangement de Wittig asymétrique . Cependant, il a été constaté que le groupe N-butylamide, CONHBu, est de loin supérieur pour favoriser le réarrangement de Wittig .
Synthèse de dérivés de l’acide nicotinique
“L’this compound” est utilisé dans la synthèse de dérivés de l’acide nicotinique . Un certain nombre d’aryles 2-substitués dérivés de l’acide nicotinique ont été synthétisés, et les substituants 2-bromo aryliques ont montré une efficacité anti-inflammatoire et analgésique .
Pharmacologie
Les dérivés de l’acide nicotinique, y compris “l’this compound”, ont montré une grande efficacité dans le traitement de nombreuses maladies telles que la pneumonie et les maladies rénales . Certains dérivés se sont avérés efficaces contre la maladie d’Alzheimer .
Métabolisme des lipides
L’acide nicotinique, dont “l’this compound” est dérivé, est utilisé depuis de nombreuses années comme co-agent pour réduire les taux élevés de graisses dans le sang . Malgré ces avantages, des effets secondaires indésirables ont limité son utilisation .
Traitement des maladies cardiovasculaires
De nouveaux médicaments exprimables via le récepteur de la niacine ou les récepteurs unis, en plus de nouvelles co-médications qui inhibent les effets secondaires indésirables de la niacine, pourraient probablement être insérés, comme de nouveaux choix thérapeutiques dans la guérison de la dyslipidémie et l’interdiction des maladies cardiovasculaires
Mécanisme D'action
Target of Action
2-Benzyloxy-nicotinic acid, also known as 2-(benzyloxy)nicotinic acid, is a derivative of niacin, also known as vitamin B3 . Niacin exists in the human body in the form of bases (nicotinic acid (NA) and nicotinamide (NAM)) and their nucleosides (nicotinamide riboside (NR) and nicotinic acid riboside (NAR)) . These molecular compounds are precursors of nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), as well as reduced forms of these compounds, NADH and NADPH . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
It is known that niacin and its derivatives have a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Biochemical Pathways
Niacin and its derivatives, including 2-Benzyloxy-nicotinic acid, are involved in several biochemical pathways. They act as precursors of nicotinamide coenzymes, which play a crucial role in metabolism . These coenzymes are electron donors or acceptors in many vital redox reactions catalyzed by dozens of different enzymes . They are also involved in the NAD-dependent pathways functioning .
Pharmacokinetics
It is known that nicotine, a related compound, equilibrates in the endoplasmic reticulum within 10 seconds (possibly within 1 second) of extracellular application and leaves as rapidly after removal from the extracellular solution . The concentration of nicotine in the endoplasmic reticulum is within twofold of the extracellular value .
Action Environment
The action of 2-Benzyloxy-nicotinic acid can be influenced by various environmental factors. For example, the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has revealed its limitations. Aza- and thia-analogues are unsuccessful, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .
Analyse Biochimique
Biochemical Properties
2-Benzyloxy-nicotinic acid is involved in various biochemical reactions. The compound’s structure, which includes a benzyloxy group attached to a nicotinic acid moiety, may influence its biochemical properties .
Cellular Effects
The effects of 2-Benzyloxy-nicotinic acid on cells and cellular processes are complex and multifaceted. It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Benzyloxy-nicotinic acid involves its interactions with biomolecules at the molecular level . This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzyloxy-nicotinic acid can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . Detailed studies on the temporal effects of 2-Benzyloxy-nicotinic acid are limited .
Dosage Effects in Animal Models
The effects of 2-Benzyloxy-nicotinic acid can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . Specific studies on the dosage effects of 2-Benzyloxy-nicotinic acid in animal models are currently lacking .
Metabolic Pathways
2-Benzyloxy-nicotinic acid is involved in metabolic pathways, including those involving enzymes or cofactors . It could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-Benzyloxy-nicotinic acid within cells and tissues are complex processes that could involve various transporters or binding proteins . The compound’s localization or accumulation could also be influenced by these processes .
Subcellular Localization
The subcellular localization of 2-Benzyloxy-nicotinic acid and its effects on activity or function are important aspects of its biochemical properties . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . Detailed studies on the subcellular localization of 2-Benzyloxy-nicotinic acid are currently lacking .
Propriétés
IUPAC Name |
2-phenylmethoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)11-7-4-8-14-12(11)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNQFOUBLCEFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354046 | |
| Record name | 2-Benzyloxy-nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14178-18-8 | |
| Record name | 2-Benzyloxy-nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


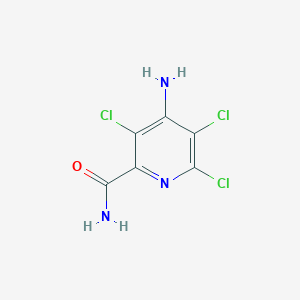
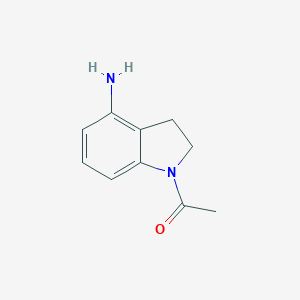


![Methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B174413.png)

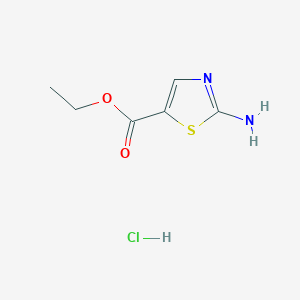
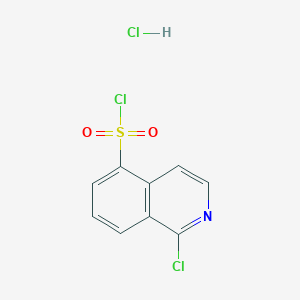
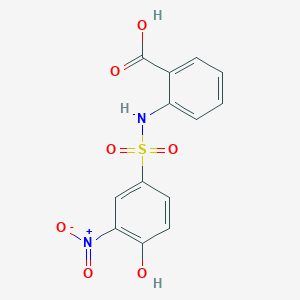
![Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene],95per cent](/img/structure/B174426.png)
